Cas no 1260836-26-7 (tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate)
![tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate structure](https://ja.kuujia.com/scimg/cas/1260836-26-7x500.png)
tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl ((4-(trifluoromethyl)piperidin-4-yl)methyl)carbamate
- 4-Trifluoromethyl-4-Boc-aminomethylpiperidine
- (4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester
- 2-Methyl-2-propanyl {[4-(trifluoromethyl)-4-piperidinyl]methyl}ca rbamate
- 4-Trifluoromethyl-4-
- tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate
- tert-butyl N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]carbamate
- JAHNFKIKVNKZDJ-UHFFFAOYSA-N
- 1260836-26-7
- SB32397
-
- MDL: MFCD11848171
- インチ: InChI=1S/C12H21F3N2O2/c1-10(2,3)19-9(18)17-8-11(12(13,14)15)4-6-16-7-5-11/h16H,4-8H2,1-3H3,(H,17,18)
- InChIKey: JAHNFKIKVNKZDJ-UHFFFAOYSA-N
- ほほえんだ: CC(C)(OC(NCC1(C(F)(F)F)CCNCC1)=O)C
計算された属性
- せいみつぶんしりょう: 282.15551240g/mol
- どういたいしつりょう: 282.15551240g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 50.4Ų
tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1129609-5g |
(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester |
1260836-26-7 | 95% | 5g |
$7705 | 2024-07-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-475623-1 mg |
4-Trifluoromethyl-4-Boc-aminomethylpiperidine, |
1260836-26-7 | 1mg |
¥2,858.00 | 2023-07-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5599-100MG |
tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate |
1260836-26-7 | 95% | 100MG |
¥ 2,085.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5599-500MG |
tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate |
1260836-26-7 | 95% | 500MG |
¥ 4,791.00 | 2023-04-06 | |
TRC | T790600-1mg |
4-Trifluoromethyl-4-Boc-aminomethylpiperidine |
1260836-26-7 | 1mg |
$ 170.00 | 2022-06-02 | ||
eNovation Chemicals LLC | Y1129609-1g |
(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester |
1260836-26-7 | 95% | 1g |
$2105 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5599-5G |
tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate |
1260836-26-7 | 95% | 5g |
¥ 24,967.00 | 2023-04-06 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1003-250mg |
(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester |
1260836-26-7 | 95% | 250mg |
¥2756.14 | 2025-01-21 | |
eNovation Chemicals LLC | Y1129609-5g |
(4-Trifluoromethyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester |
1260836-26-7 | 95% | 5g |
$7705 | 2025-02-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5599-250mg |
tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate |
1260836-26-7 | 95% | 250mg |
¥2657.0 | 2024-04-25 |
tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate 関連文献
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tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamateに関する追加情報
tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate: A Comprehensive Overview
The compound with CAS No. 1260836-26-7, commonly referred to as tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The tert-butyl group, combined with the piperidine ring and trifluoromethyl substituent, creates a molecule with intriguing chemical properties and biological activity.
Recent studies have highlighted the importance of tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate in medicinal chemistry. Researchers have explored its role as a potential therapeutic agent, particularly in the context of enzyme inhibition and receptor modulation. The piperidine ring, a six-membered cyclic amine, is known for its versatility in drug design, while the trifluoromethyl group adds electronic diversity, enhancing the molecule's interactions with biological targets.
The synthesis of tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate involves a multi-step process that combines principles of organic synthesis and catalysis. Key steps include the formation of the piperidine ring through intramolecular cyclization and the introduction of the trifluoromethyl group via electrophilic substitution. The use of modern catalytic techniques has significantly improved the yield and purity of this compound, making it more accessible for further research.
In terms of pharmacokinetics, tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate exhibits favorable absorption and bioavailability profiles. Preclinical studies have demonstrated its ability to cross cellular membranes efficiently, which is crucial for its potential therapeutic applications. Additionally, the compound has shown minimal toxicity in initial animal models, suggesting a promising safety profile.
The biological activity of this compound is closely tied to its ability to modulate key enzymes and receptors. For instance, it has been shown to inhibit certain kinases involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies. Furthermore, its interaction with G-protein coupled receptors (GPCRs) has been studied extensively, highlighting its potential in treating conditions such as pain and neurodegenerative diseases.
Recent advancements in computational chemistry have provided deeper insights into the molecular mechanisms of tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate. Molecular docking studies have revealed specific binding modes that explain its high affinity for target proteins. These findings have guided further optimization efforts, leading to derivatives with enhanced potency and selectivity.
In conclusion, tert-butyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate represents a promising lead compound in drug discovery. Its unique structure, combined with recent research findings, positions it as a valuable tool for addressing unmet medical needs. As research continues to unfold, this compound is expected to play an increasingly important role in the development of novel therapeutic agents.
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